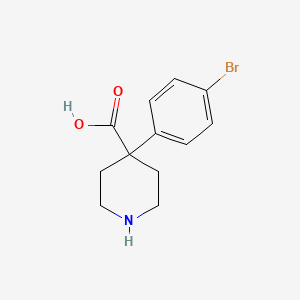

4-(4-Bromophenyl)piperidine-4-carboxylic acid

Description

4-(4-Bromophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carboxylic acid group and a para-bromophenyl substituent at the 4-position of the piperidine ring. The carboxylic acid group at the 4-position contributes to hydrogen-bonding interactions, making it a versatile intermediate in medicinal chemistry and drug design.

Derivatives like 4-(4-bromophenyl)-1-(methylsulfonyl)piperidine-4-carboxylic acid (CAS: 1402466-51-6) further demonstrate its adaptability for functionalization, enabling applications in targeting enzymes or receptors .

Properties

IUPAC Name |

4-(4-bromophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDSELFOZXBDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678259 | |

| Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913542-80-0 | |

| Record name | 4-(4-Bromophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Synthetic Routes Summary

The synthesis of 4-(4-bromophenyl)piperidine-4-carboxylic acid generally follows a sequence involving:

- Formation or availability of a piperidine ring precursor.

- Introduction of the 4-bromophenyl substituent.

- Conversion of functional groups to the carboxylic acid.

- Salt formation (hydrochloride) for stability.

Detailed Synthetic Procedure

Step 1: Starting Material Preparation

A key intermediate is tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate , which serves as a precursor for the acid. This intermediate can be synthesized by:

- Nucleophilic substitution or coupling reactions to attach the 4-bromophenyl group to the piperidine ring.

- Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection) to facilitate further transformations.

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

- The tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate is subjected to hydrolysis under strongly acidic conditions.

- Specifically, refluxing in concentrated hydrochloric acid (HCl) and water at approximately 77°C for 72 hours converts the nitrile group (-CN) to the carboxylic acid (-COOH).

- This step yields 4-(4-bromophenyl)piperidine-4-carboxylic acid as a brown solid in high yield (~98%).

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | Precursor for acid |

| Reagent | Concentrated HCl and water | Hydrolysis agent |

| Temperature | 77°C (reflux) | Optimal for hydrolysis |

| Reaction time | 72 hours | Complete conversion |

| Yield | 98% | High yield |

Step 3: Formation of Hydrochloride Salt

- The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

- This is typically achieved by acidifying the free acid in an appropriate solvent, such as ethanol or water, followed by isolation of the hydrochloride salt.

Industrial Production Considerations

- Industrial synthesis mirrors laboratory methods but incorporates process optimization for scale-up.

- Use of continuous flow reactors and automated control systems ensures reproducibility and high purity.

- Reaction parameters such as solvent choice, temperature, and reaction time are optimized using Design of Experiments (DoE) to maximize yield and minimize by-products.

- Environmental and cost considerations lead to preference for greener solvents and catalytic systems where possible.

Analytical Characterization

To confirm the successful synthesis and purity of 4-(4-bromophenyl)piperidine-4-carboxylic acid and its hydrochloride salt, the following techniques are routinely employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Confirm chemical structure, aromatic and aliphatic proton environments | Signals consistent with piperidine ring and bromophenyl substituent |

| High-Performance Liquid Chromatography (HPLC) | Assess purity (>95% desired) | Single major peak corresponding to product |

| Mass Spectrometry (ESI-MS) | Confirm molecular ion peak | m/z peak at 284 [M+H]+ for free acid |

| Elemental Analysis | Verify elemental composition (C, H, N, Br, Cl) | Matches theoretical values |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of tert-butyl 4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate | Coupling/substitution reactions; Boc protection | Intermediate formation | Variable | Requires careful control of substitution |

| Hydrolysis of nitrile to acid | Concentrated HCl, water, reflux at 77°C for 72 h | Conversion of nitrile to carboxylic acid | 98 | Prolonged reflux essential for complete hydrolysis |

| Hydrochloride salt formation | Acidification with HCl in ethanol or water | Salt formation for stability | Quantitative | Enhances solubility and shelf-life |

Research Findings and Notes

- The hydrolysis step is critical and requires extended reflux under strongly acidic conditions to ensure complete conversion of the nitrile group.

- The use of tert-butyl protection on the nitrogen during intermediate stages prevents side reactions and facilitates purification.

- The final hydrochloride salt form is preferred for pharmaceutical and research applications due to improved physicochemical properties.

- Characterization data consistently confirm the integrity of the product, with NMR and mass spectrometry providing definitive structural evidence.

- Industrial scale synthesis benefits from process intensification techniques and solvent optimization to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the bromophenyl group to a phenyl group.

Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield phenyl derivatives .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 4-(4-Bromophenyl)piperidine-4-carboxylic acid is in solid-phase peptide synthesis (SPPS) . It acts as a protecting group for amino acids, allowing for selective modifications without interference from other functional groups. This capability is essential for constructing complex peptide sequences efficiently.

Key Features:

- Selective Protection: Enables the modification of amino acids while preserving the integrity of the peptide chain.

- Efficiency: Streamlines the synthesis process, reducing the number of steps required to obtain desired peptides.

Drug Development

The compound's unique structural features make it a valuable asset in drug design and development. It has been utilized to create novel pharmaceutical agents targeting various diseases, particularly those affecting the central nervous system.

Case Study:

In a study focusing on the synthesis of piperidine derivatives, researchers modified existing compounds to enhance their affinity for specific receptors involved in neurological disorders. The modifications led to improved therapeutic profiles, demonstrating the compound's potential in developing targeted therapies .

Bioconjugation Techniques

4-(4-Bromophenyl)piperidine-4-carboxylic acid is employed in bioconjugation , facilitating the attachment of biomolecules to surfaces or other molecules. This application is critical in creating effective drug delivery systems that can enhance therapeutic efficacy.

Applications:

- Targeted Drug Delivery: Enhances the specificity and effectiveness of therapeutics by ensuring they reach their intended targets.

- Diagnostic Tools: Used in developing biosensors and imaging agents that require precise molecular interactions.

Research in Neuroscience

The compound plays a significant role in neuroscience research, particularly in studying neurotransmitter systems. It aids in synthesizing compounds that modulate receptor activity, which is crucial for understanding various neurological disorders.

Research Insights:

Studies have shown that derivatives of this compound can influence receptor activity, providing insights into potential treatments for conditions such as depression and anxiety .

Medicinal Chemistry

In medicinal chemistry, 4-(4-Bromophenyl)piperidine-4-carboxylic acid serves as an intermediate for synthesizing analgesics and anti-inflammatory drugs. Its ability to undergo various chemical transformations makes it a versatile component in drug formulation.

Comparative Analysis:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)-4-piperidinol | Hydroxyl derivative | Antioxidant activity |

| 4-Bromo-N-Z-piperidine | Benzyl derivative | Used in organic synthesis |

| 4-Amino-1-Boc-piperidine | Amino derivative | Synthesis of various piperidine derivatives |

This table illustrates how 4-(4-Bromophenyl)piperidine-4-carboxylic acid compares with similar compounds regarding its structural type and biological activity .

Chemical Biology

In chemical biology, this compound is utilized to probe biological systems, allowing researchers to study molecular interactions within cellular environments. This application can lead to new insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the piperidine ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological processes and pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- 1-(3-Bromophenyl)piperidine-4-carboxylic acid ():

This positional isomer substitutes bromine at the meta position of the phenyl ring. The para-substituted analog (target compound) likely exhibits higher symmetry and dipole stability, which may enhance crystallinity and receptor binding specificity compared to the meta isomer.

| Property | 4-(4-Bromophenyl)piperidine-4-carboxylic Acid | 1-(3-Bromophenyl)piperidine-4-carboxylic Acid |

|---|---|---|

| Bromine Position | Para | Meta |

| Dipole Moment | Higher symmetry | Lower symmetry |

| Bioactivity Potential | Enhanced binding to planar targets | Altered steric interactions |

Substituent Variations on the Piperidine Ring

- 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid (): Replacing the bromophenyl group with a chlorophenoxy acetyl moiety introduces an ether linkage and chlorine atom. This modification increases electronegativity and may improve solubility in polar solvents.

| Property | 4-(4-Bromophenyl)piperidine-4-carboxylic Acid | 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid |

|---|---|---|

| Substituent | Bromophenyl | Chlorophenoxy acetyl |

| Solubility | Moderate (lipophilic) | Higher (polar groups) |

| Synthetic Applications | Drug intermediates | Enzyme inhibitors |

Core Ring Structure Modifications

- 2-(4-Bromophenyl)-4-thiazolidinecarboxylic acid (): Replacing the piperidine ring with a thiazolidine (five-membered ring containing sulfur and nitrogen) alters ring strain and electronic properties. Thiazolidines are known for antidiabetic and antimicrobial activities, whereas piperidines are more common in CNS-targeting drugs.

| Property | Piperidine Derivatives | Thiazolidine Derivatives |

|---|---|---|

| Ring Size | Six-membered | Five-membered |

| Heteroatoms | One nitrogen | One nitrogen, one sulfur |

| Bioactivity | Neuromodulators, analgesics | Antidiabetic, antimicrobial |

Functional Group Additions

- Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid ():

The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine, enabling controlled synthesis of peptides and reducing side reactions. This contrasts with the unprotected carboxylic acid in the target compound, which is more reactive but less stable in basic conditions.

| Property | Target Compound | Fmoc-Protected Analog |

|---|---|---|

| Amine Protection | None | Fmoc group |

| Stability | Reactive | Enhanced in basic conditions |

| Applications | Direct synthesis | Solid-phase peptide synthesis |

Halogen Substitution Effects

- 4-(4-Fluorophenyl)piperidine ():

Fluorine, being smaller and more electronegative than bromine, reduces steric hindrance and increases metabolic stability. Bromine’s larger size may enhance binding to hydrophobic pockets in proteins.

| Property | Bromophenyl Analog | Fluorophenyl Analog |

|---|---|---|

| Halogen Size | Larger (Br) | Smaller (F) |

| Lipophilicity | Higher | Lower |

| Metabolic Stability | Moderate | High (due to C-F bond strength) |

Biological Activity

4-(4-Bromophenyl)piperidine-4-carboxylic acid (also referred to as 4-Br-PICA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of 4-(4-Bromophenyl)piperidine-4-carboxylic acid is C₁₂H₁₄BrNO₂, with a molecular weight of approximately 284.153 g/mol. The compound consists of a piperidine ring substituted with a bromophenyl group and a carboxylic acid functional group, which influences its interaction with biological targets.

Pharmacological Potential

Research indicates that 4-(4-Bromophenyl)piperidine-4-carboxylic acid exhibits diverse biological activities, particularly in pharmacology. Its structural features suggest potential interactions with neurotransmitter systems and ion channels, making it a candidate for various therapeutic applications.

Key Biological Activities

Synthesis and Derivatives

The synthesis of 4-(4-Bromophenyl)piperidine-4-carboxylic acid typically involves several key steps, including the formation of the piperidine ring and subsequent functionalization to introduce the bromophenyl and carboxylic acid groups . Various synthetic routes have been developed to optimize yield and purity for research purposes.

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-(4-Bromophenyl)piperidine-4-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)piperidin-2-one | Piperidine ring with a ketone group | Potentially different pharmacological effects |

| 4-(Phenyl)piperidine-4-carboxylic acid | Lacks bromine substitution on phenyl | Different reactivity profile |

| 3-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | Pyrrolidine ring instead of piperidine | Altered biological activity |

This table highlights how variations in structure can lead to differences in biological activity and potential applications, emphasizing the unique position of 4-(4-Bromophenyl)piperidine-4-carboxylic acid in medicinal chemistry.

Research Findings and Case Studies

While specific literature on the direct biological mechanisms of action for 4-(4-Bromophenyl)piperidine-4-carboxylic acid is sparse, related studies provide insights into its potential:

- Inhibitory Activity Against DHFR : A study on piperidine derivatives demonstrated significant inhibition against DHFR, suggesting that modifications similar to those found in 4-Br-PICA could yield potent inhibitors for cancer treatment .

- Antiviral Activity : Other piperidine derivatives have shown antiviral properties against HIV by inhibiting CCR5 receptors; thus, exploring similar pathways for 4-Br-PICA may reveal additional therapeutic avenues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-bromophenyl)piperidine-4-carboxylic acid, and what are the critical intermediates?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromophenoxy derivatives can react with piperidine precursors under basic conditions. A key intermediate is 4-(4-bromophenyl)piperidine , which undergoes carboxylation via carbon dioxide insertion or oxidation of a methylene group to a carboxylic acid moiety. Reaction optimization often involves controlling steric hindrance from the bromophenyl group and stabilizing the piperidine ring during carboxylation .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

- Methodological Answer : Characterization requires 1H/13C NMR to confirm substitution patterns on the piperidine ring and bromophenyl group. IR spectroscopy verifies the carboxylic acid C=O stretch (~1700 cm⁻¹). Purity is assessed via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and mass spectrometry (ESI or EI modes) to detect molecular ion peaks (e.g., [M+H]+ at m/z ~298 for C12H14BrNO2). Elemental analysis ensures stoichiometric Br and N content .

Q. What biological activities or targets have been investigated for this compound, and what assays are used to evaluate efficacy?

- Methodological Answer : Preliminary studies suggest activity as a neuromodulator or enzyme inhibitor due to structural similarity to piperidine-based pharmaceuticals. In vitro assays include:

- Calcium/calcineurin/NFAT pathway modulation (e.g., TNF-α induction in PC12 neural cells via Ca²⁺ ionophore co-stimulation) .

- Enzyme inhibition assays (e.g., acetylcholinesterase or bacterial neuraminidase, using fluorogenic substrates like 4-methylumbelliferyl-α-D-N-acetylneuraminic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in synthesizing 4-(4-bromophenyl)piperidine-4-carboxylic acid derivatives?

- Methodological Answer :

- Catalytic Systems : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for bromophenyl group introduction, with Buchwald-Hartwig conditions for piperidine ring functionalization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance carboxylation efficiency but require inert atmospheres to prevent oxidation.

- Computational Design : Reaction path searches via quantum chemical calculations (e.g., DFT) predict transition states and optimize regioselectivity. Experimental validation through kinetic studies (e.g., variable-temperature NMR) refines mechanisms .

Q. What mechanistic insights explain contradictory data on the compound’s biological activity across different cell lines?

- Methodological Answer : Discrepancies may arise from:

- Cell-Specific Expression : Variability in target enzyme/receptor levels (e.g., NFAT isoforms in PC12 vs. HEK293 cells) .

- Metabolic Stability : Differential CYP450 metabolism (assessed via liver microsome assays) affects intracellular concentration.

- Off-Target Effects : Use knockout cell lines (CRISPR/Cas9) or competitive binding assays (SPR/BLI) to isolate primary targets from secondary interactions .

Q. What strategies are recommended for resolving solubility challenges in aqueous buffers during in vitro assays?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to a sodium or hydrochloride salt (confirmed via pH titration and XRD) .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based encapsulation (tested for cytotoxicity via MTT assay).

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester derivatives) hydrolyzed intracellularly by esterases .

Data Analysis and Validation

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns) between synthesized batches?

- Methodological Answer :

- Purity Verification : Reanalyze via 2D NMR (COSY, HSQC) to distinguish diastereomers or rotational isomers caused by restricted piperidine ring movement.

- Crystallography : Single-crystal XRD resolves conformational ambiguities (e.g., chair vs. boat piperidine conformers) .

- Batch Reproducibility : Track reaction parameters (temperature, stirring rate) using DoE (Design of Experiments) to identify critical variables .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (target ~2.5), BBB permeability, and CYP inhibition.

- Toxicity Profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., bromine’s electrophilic potential).

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.